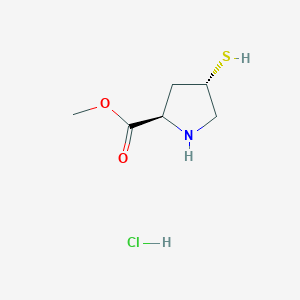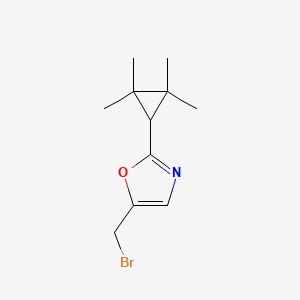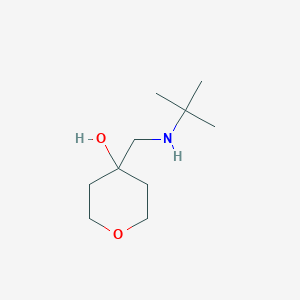
2,2,2-Trifluoroethyl piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvent conditions vary depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins . This modulation can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl 4-(aminocarbonyl)piperidine-1-carboxylate .
- N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride .
- Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate .
Uniqueness
2,2,2-Trifluoroethyl piperidine-4-carboxylate is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various research applications and differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C8H12F3NO2 |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6/h6,12H,1-5H2 |
InChI-Schlüssel |
IXKNBHNXOFTTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)


![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)


![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)

![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)



